molecular formula C14H14N2O B1348973 N-(4-aminophenyl)-3-methylbenzamide CAS No. 425651-25-8

N-(4-aminophenyl)-3-methylbenzamide

Cat. No.: B1348973
CAS No.: 425651-25-8
M. Wt: 226.27 g/mol
InChI Key: HZZTVMGUTMBMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminophenyl)-3-methylbenzamide is an organic compound that features an amide functional group attached to a benzene ring substituted with an amino group at the para position and a methyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-aminophenyl)-3-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives, such as bromo or chloro compounds.

Scientific Research Applications

N-(4-aminophenyl)-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-3-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary, but often include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)benzamide: Lacks the methyl group, which may affect its reactivity and binding properties.

    N-(4-aminophenyl)-4-methylbenzamide: The methyl group is at a different position, potentially altering its chemical behavior.

    N-(4-aminophenyl)-3-chlorobenzamide: Substitution of the methyl group with a chlorine atom can significantly change its reactivity and applications.

Uniqueness

N-(4-aminophenyl)-3-methylbenzamide is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which can influence its chemical reactivity and interaction with biological targets. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-aminophenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZTVMGUTMBMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352975
Record name N-(4-aminophenyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425651-25-8
Record name N-(4-aminophenyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.